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Compound of Interest

Compound Name: lodoethane-1,1-d2

Cat. No.: B1601439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and
synthesis of 1-iodo-1,1-dideuterioethane (CH3CD2l), an isotopically labeled analog of
iodoethane. This document is intended for researchers in various fields, including organic
synthesis, medicinal chemistry, and materials science, who require detailed information on this
specific deuterated compound.

Structure and Properties

1-lodo-1,1-dideuterioethane, with the chemical formula CHsCD:l, is a heavy isotope-labeled
version of iodoethane where the two hydrogen atoms on the carbon adjacent to the iodine are
replaced with deuterium. This isotopic substitution is key to its application in mechanistic
studies and as a tracer in various chemical and biological processes.

Physical and Chemical Properties

The introduction of deuterium atoms primarily affects the vibrational modes of the molecule and
can have a minor influence on its physical properties compared to the non-deuterated analog,
iodoethane (CH3CHe:l).
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Property Value

Molecular Formula C2HsDal

Molecular Weight 157.98 g/mol

CAS Number 3652-82-2

Boiling Point 69-73 °C (lit.)

Melting Point -108 °C (lit.)

Density 1.974 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.5009 (lit.)

Note: The physical properties are based on commercially available lodoethane-1,1-d2 and
may be subject to slight variations.

Spectroscopic Data (Predicted)

While specific experimental spectra for CHszCDzlI are not readily available in the public domain,
the expected spectroscopic characteristics can be predicted based on the known spectra of
iodoethane and the effects of deuterium substitution.

¢ IH NMR: The proton NMR spectrum is expected to show a singlet for the CHs group. The
typical quartet seen for the CHs group in iodoethane would collapse to a singlet due to the
absence of adjacent protons (protons on the CDz group are replaced by deuterium, which is
typically not observed in *H NMR, and the coupling constant to deuterium, 1J(H,D), is much
smaller than 1J(H,H)).

e 13C NMR: The carbon-13 NMR spectrum should display two signals. The signal for the CDz
carbon will be a triplet due to coupling with the two deuterium atoms (based on the n+1 rule
for spin I=1 nuclei). The CHs carbon signal will be a singlet.

e Mass Spectrometry: The molecular ion peak (M*) in the mass spectrum would be observed
at m/z 158, corresponding to the molecular weight of CH3sCDzI. Common fragmentation
patterns for iodoalkanes involve the loss of the iodine atom or alkyl fragments.
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 Vibrational Spectroscopy (IR/Raman): The C-D stretching and bending vibrations will appear
at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in
iodoethane due to the heavier mass of deuterium. This shift is a hallmark of deuteration and
can be used to confirm the isotopic labeling.

Synthesis Pathways

The synthesis of 1-iodo-1,1-dideuterioethane typically involves the conversion of a precursor
already containing the dideuteriated ethyl group. The most common strategies involve the
iodination of a corresponding deuterated alcohol or the halide exchange from a deuterated
bromide.

Pathway 1: lodination of 1,1-Dideuterioethanol

A plausible and direct route to CHsCDzl is the iodination of 1,1-dideuterioethanol (CH3CD20H).
This can be achieved using various standard iodinating agents. A common and effective
method involves the use of iodine in the presence of a reducing agent like triphenylphosphine.

1,1-Dideuterioethanol 12, PPh3, Imidazole 1-Iodo-1,1-dideuterioethane

Click to download full resolution via product page

Caption: Synthesis of CH3CD2I from 1,1-dideuterioethanol.

Pathway 2: Halide Exchange from 1-Bromo-1,1-
dideuterioethane

Another viable synthesis route is the Finkelstein reaction, which involves the treatment of 1-
bromo-1,1-dideuterioethane (CHsCD2zBr) with an iodide salt, typically sodium iodide, in a
suitable solvent like acetone. This is an equilibrium reaction, and the precipitation of the less
soluble sodium bromide in acetone drives the reaction towards the formation of the desired
iodoalkane.

1-Bromo-1,1-dideuterioethane — 1-Iodo-1,1-dideuterioethane
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Caption: Finkelstein reaction for the synthesis of CH3CD2I.

Experimental Protocols

Detailed experimental protocols for the synthesis of CHsCDzlI are not widely published.
However, the following are generalized procedures based on established methods for the
synthesis of iodoalkanes, adapted for the deuterated analog.

Protocol 1: Synthesis from 1,1-Dideuterioethanol (Appel
Reaction)

This protocol is based on the Appel reaction, a reliable method for converting alcohols to alkyl
halides.

Materials:

e 1,1-Dideuterioethanol (CH3CD20H)

o Triphenylphosphine (PPhs)

e lodine (I2)

e Imidazole

e Anhydrous diethyl ether or dichloromethane (DCM)

o Saturated aqueous sodium thiosulfate (Na2S20s3) solution

e Brine

Anhydrous magnesium sulfate (MgSQOa)

Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve
triphenylphosphine and imidazole in anhydrous diethyl ether or DCM.
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Cool the mixture to 0 °C in an ice bath.
Add iodine portion-wise to the stirred solution. The mixture will turn dark brown.

Slowly add a solution of 1,1-dideuterioethanol in the same anhydrous solvent to the reaction
mixture.

Allow the reaction to warm to room temperature and stir for several hours until the reaction is
complete (monitor by TLC or GC).

Quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove
excess iodine.

Separate the organic layer, and wash it successively with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure.

Purify the crude product by distillation to obtain pure 1-iodo-1,1-dideuterioethane.
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Caption: Experimental workflow for the Appel reaction.
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Protocol 2: Synthesis via Finkelstein Reaction

This protocol describes the halide exchange reaction.

Materials:

1-Bromo-1,1-dideuterioethane (CHsCD2zBr)

Sodium iodide (Nal), anhydrous

Anhydrous acetone

Diethyl ether

Water

Anhydrous calcium chloride (CaClz2)

Procedure:

 In a round-bottom flask, dissolve anhydrous sodium iodide in anhydrous acetone.

e Add 1-bromo-1,1-dideuterioethane to the solution.

o Heat the mixture at reflux for several hours. The formation of a white precipitate (sodium
bromide) should be observed.

 After the reaction is complete (monitor by TLC or GC), cool the mixture to room temperature.

« Filter off the precipitated sodium bromide.

 Dilute the filtrate with diethyl ether and wash with water to remove any remaining sodium
iodide and acetone.

» Dry the organic layer over anhydrous calcium chloride, filter, and carefully remove the
solvent by distillation.

o Further purify the product by fractional distillation.
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Caption: Experimental workflow for the Finkelstein reaction.

Conclusion

1-lodo-1,1-dideuterioethane is a valuable isotopically labeled compound for detailed
mechanistic and tracer studies in chemistry and related sciences. While specific, published
experimental data is scarce, its synthesis can be reliably achieved through established
methods such as the Appel reaction from 1,1-dideuterioethanol or the Finkelstein reaction from
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1-bromo-1,1-dideuterioethane. The provided protocols and structural information serve as a
comprehensive guide for researchers intending to synthesize and utilize this compound in their
work. Careful execution of the described synthetic procedures and appropriate analytical
characterization are essential to ensure the purity and identity of the final product.

 To cite this document: BenchChem. [An In-depth Technical Guide to 1-lodo-1,1-
dideuterioethane (CH3CD2I)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1601439#ch3cd2i-structure-and-synthesis-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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